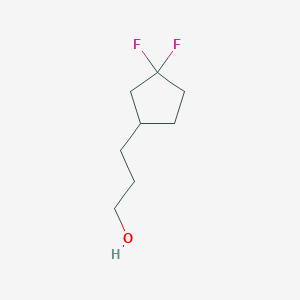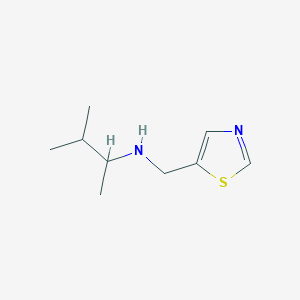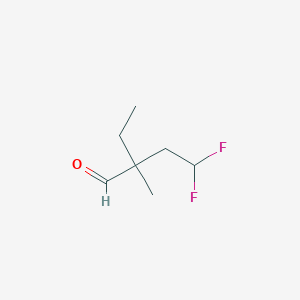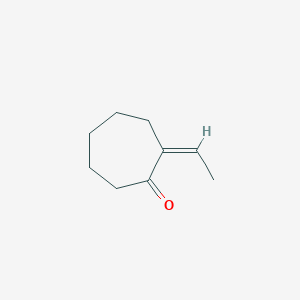
(2Z)-2-Ethylidenecycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Ethylidenecycloheptan-1-one is an organic compound characterized by a seven-membered ring with a ketone functional group and an ethylidene substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Ethylidenecycloheptan-1-one typically involves the reaction of cycloheptanone with ethylidene derivatives under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where cycloheptanone reacts with acetaldehyde in the presence of a strong base like sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Ethylidenecycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (2Z)-2-ethylidenecycloheptanol.
Substitution: The ethylidene group can participate in substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanone derivatives.
Scientific Research Applications
(2Z)-2-Ethylidenecycloheptan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of novel therapeutic agents.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which (2Z)-2-Ethylidenecycloheptan-1-one exerts its effects involves interactions with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ethylidene group may participate in π-π interactions or hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A structurally related compound with a ketone group but lacking the ethylidene substituent.
(2E)-2-Ethylidenecycloheptan-1-one: An isomer with the ethylidene group in the E configuration.
Cyclohexanone: A six-membered ring ketone, differing in ring size and lacking the ethylidene group.
Uniqueness
(2Z)-2-Ethylidenecycloheptan-1-one is unique due to its specific geometric configuration (Z configuration) and the presence of both a ketone and an ethylidene group
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2Z)-2-ethylidenecycloheptan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-8-6-4-3-5-7-9(8)10/h2H,3-7H2,1H3/b8-2- |
InChI Key |
MEUUXZKWTXRZIF-WAPJZHGLSA-N |
Isomeric SMILES |
C/C=C\1/CCCCCC1=O |
Canonical SMILES |
CC=C1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


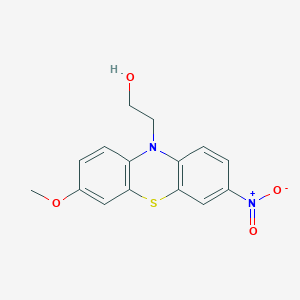
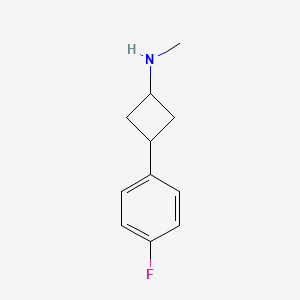
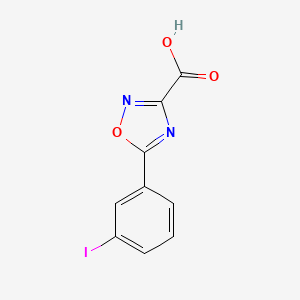
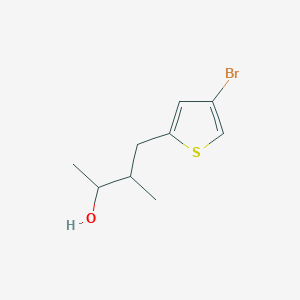
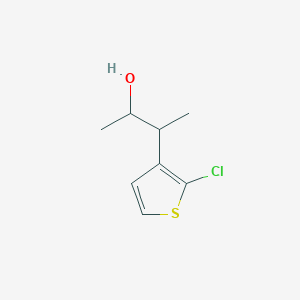
![11-Oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13270098.png)

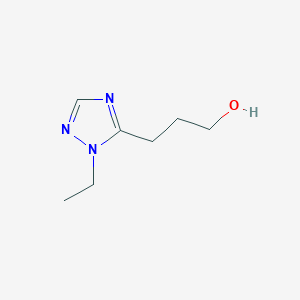
![(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13270124.png)
![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B13270136.png)

